3-(Hydroxymethyl)-4(3H)-quinazolinone

Vue d'ensemble

Description

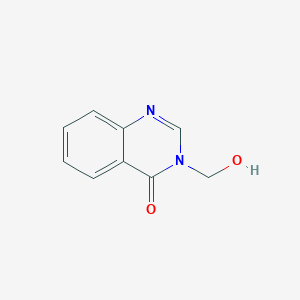

3-(Hydroxymethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Hydroxymethyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxymethyl group at the 3-position of the quinazolinone core. This structural uniqueness contributes to its biological activity and reactivity.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-4(3H)-quinazolinone | Methyl group at the 2-position | Enhanced reactivity due to methyl substitution |

| 4(3H)-quinazolinone | Lacks hydroxymethyl substitution | Broad spectrum of biological activities |

| 6-Chloro-4(3H)-quinazolinone | Chlorine substituent at the 6-position | Increased antimicrobial potency |

| 7-Hydroxy-4(3H)-quinazolinone | Hydroxyl group at the 7-position | Potentially improved solubility and bioavailability |

Antimicrobial Activity

Research indicates that quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazolinones. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by disrupting mitochondrial membrane potential and promoting cytochrome c release .

Case Studies

- Antimicrobial Evaluation : A series of novel derivatives synthesized from quinazolinones were tested for antibacterial activity. Results indicated that compounds with specific substitutions exhibited enhanced efficacy against gram-positive bacteria compared to their gram-negative counterparts .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives of this compound showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their chemical structure. Modifications at various positions on the quinazoline ring can significantly alter their pharmacological properties. For example, introducing electron-withdrawing or electron-donating groups can enhance or diminish their activity against specific targets .

Table 2: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups at N-3 | Decreased antibacterial activity |

| Aliphatic substituents at N-3 | Increased analgesic activity |

| Hydroxymethyl substitution | Enhanced solubility and bioavailability |

The mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that it may interact with specific enzymes or receptors, modulating their function and leading to therapeutic effects .

Applications De Recherche Scientifique

Antimicrobial Activity

Quinazolinone derivatives, including 3-(hydroxymethyl)-4(3H)-quinazolinone, have demonstrated potent antimicrobial properties. Studies have shown that modifications to the quinazolinone core can enhance antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study:

- A study synthesized various 2-benzyl-3H-quinazolin-4-one derivatives and evaluated their antibacterial and antifungal activities. Results indicated that certain derivatives exhibited significant activity against both bacterial and fungal pathogens .

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| 2-benzyl-3H-quinazolin-4-one | High antibacterial activity | |

| 4(3H)-quinazolinone | Broad spectrum of activity | |

| This compound | Promising preclinical results |

Antitumor Activity

Research has indicated that quinazolinone derivatives can act as potential anticancer agents. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines.

Case Study:

- A molecular docking study revealed that certain quinazolinone analogs bind effectively to the epidermal growth factor receptor (EGFR), suggesting their potential as anticancer therapeutics .

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis. Its reactive hydroxymethyl group allows for various chemical transformations.

Synthesis Methods:

- Visible Light-Induced Condensation Cyclization: This method synthesizes quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes under visible light irradiation, yielding high product diversity .

- Electrophilic Substitution: Hydroxy groups in quinazolinones can be substituted by chlorine or other electrophiles, enhancing their reactivity for further synthetic applications .

| Method | Description | Yield |

|---|---|---|

| Visible Light-Induced Condensation | Synthesis of quinazolin-4(3H)-ones | Excellent |

| Electrophilic Substitution | Chlorination of hydroxy groups | High |

Catalytic Properties

The unique structure of this compound allows it to function as a catalyst in various chemical reactions, facilitating the formation of complex organic molecules without the need for protecting groups.

Case Study:

- Research has shown that unmasked quinazolin-4(3H)-ones can be employed in direct functionalization methods, providing a streamlined approach for compound diversification .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) participates in nucleophilic displacement reactions under mild conditions:

- Etherification : Reacts with alkyl/aryl halides in alkaline media to form ether derivatives. For example, treatment with ethyl bromoacetate yields the corresponding O-alkylated product (92% yield) .

- Hydrazide Formation : Condensation with hydrazine hydrate produces 4-quinazolinon-2-mercapto-acetohydrazides (65% yield) .

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation:

- Catalytic Oxidation : Using TEMPO/NaOCl in aqueous CH₃CN converts -CH₂OH to a carboxylic acid (-COOH) at 0°C (78% yield) .

- Dehydrogenation : Under aerobic conditions with Cu(OAc)₂, the hydroxymethyl group oxidizes to a formyl group (-CHO), enabling further cyclization .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- Triazole Hybrids : Reacts with 5(4H)-oxazolones via nucleophilic attack at C-2, followed by cyclization, to form triazole-quinazolinone hybrids (e.g., 3a-d in 70–85% yields) .

- Indole-Quinazolinone Conjugates : Copper-catalyzed coupling with indoles generates 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one derivatives (82% yield) .

Condensation with Carbonyl Compounds

The hydroxymethyl group participates in Knoevenagel-like condensations:

- Aldehyde/ketone Reactions : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux to form Schiff base derivatives (88–92% yields) .

Metal-Catalyzed Cross-Couplings

Palladium/copper catalysts enable functionalization at C-2 and C-3:

- Buchwald–Hartwig Amination : With aryl halides and Pd(OAc)₂/Xantphos, introduces aryl groups at C-3 (e.g., 3-(4-fluorophenyl) derivative, 76% yield) .

- Methylation : Copper-catalyzed radical methylation using dicumyl peroxide adds methyl groups to C-2 (68% yield) .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

- Lactam–Lactim Tautomerism : In acidic conditions, the hydroxymethyl group stabilizes the lactim form, enhancing reactivity toward electrophiles .

- Ring Expansion : Treatment with POCl₃ converts the quinazolinone core to a benzodiazepine analog via Beckmann rearrangement (58% yield) .

Table 1. Key Reaction Pathways and Yields

Biological Derivatization

The hydroxymethyl group is leveraged in drug design:

- Antibacterial Derivatives : Condensation with sulfonamides yields analogs with MIC values of 2–8 µg/mL against S. aureus .

- Anticancer Hybrids : Coupling with 1,2,3-triazoles enhances cytotoxicity (IC₅₀ = 4.2 µM against MCF-7 cells) .

Stability and Tautomeric Effects

Propriétés

IUPAC Name |

3-(hydroxymethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTNOVYBNJTXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163426 | |

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-52-6 | |

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this 3-(hydroxymethyl)-4(3H)-quinazolinone derivative suitable as a lubricant additive?

A1: The research highlights the compound's excellent anti-wear, friction-reducing, and load-carrying properties when added to liquid paraffin. [, ] This is attributed to the formation of a protective film on the interacting surfaces during the sliding process. This film, composed of borate, Fe3O4, and an organonitrogen compound, effectively reduces wear and enhances the lubrication properties of the base oil. [, ]

Q2: How does the concentration of the this compound derivative affect its performance as a lubricant additive?

A2: Both studies investigated the relationship between the additive's concentration and its tribological performance. The results indicated a clear correlation between increasing concentration and improved performance in terms of anti-wear, friction reduction, and load-carrying capacity. [, ] This suggests that optimizing the concentration is crucial for maximizing the beneficial effects of this additive in lubrication applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.